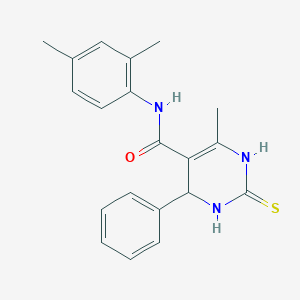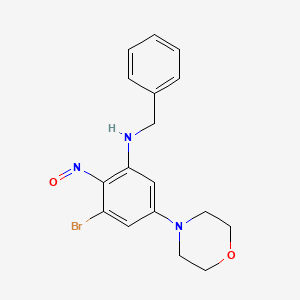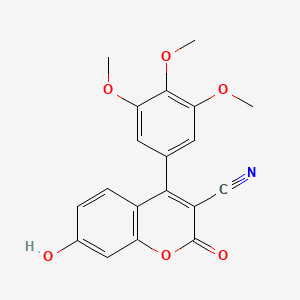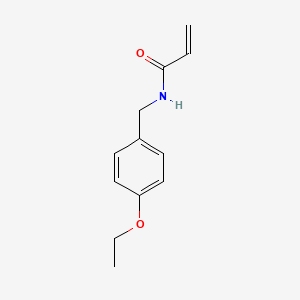
N-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dimethylphenyl isothiocyanate with 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are critical to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.
Aplicaciones Científicas De Investigación
N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of N5-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Thiophene derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific structural features, such as the combination of a pyrimidine ring with phenyl and thioxo groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C20H21N3OS |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21N3OS/c1-12-9-10-16(13(2)11-12)22-19(24)17-14(3)21-20(25)23-18(17)15-7-5-4-6-8-15/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) |
Clave InChI |
SEAOPSCPAVQAPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-ethoxypropyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941729.png)

![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)
![1-[2,2-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B14941755.png)

![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)

![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)

![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
